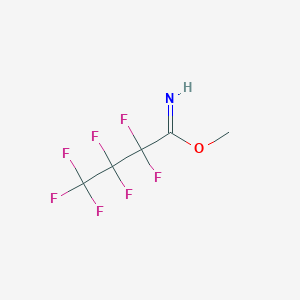

Methyl 2,2,3,3,4,4,4-heptafluorobutanimidate

Overview

Description

Methyl 2,2,3,3,4,4,4-heptafluorobutanimidate is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of multiple fluorine atoms, which impart high stability and resistance to degradation

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2,3,3,4,4,4-heptafluorobutanimidate can be synthesized through a series of chemical reactions involving fluorinated precursors. One common method involves the reaction of 2,2,3,3,4,4,4-heptafluorobutylamine with methyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,3,3,4,4,4-heptafluorobutanimidate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although the presence of fluorine atoms often makes it resistant to oxidation.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids, bases, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, substitution reactions may yield fluorinated derivatives, while hydrolysis can produce heptafluorobutyric acid and methanol .

Scientific Research Applications

Methyl 2,2,3,3,4,4,4-heptafluorobutanimidate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound’s stability and resistance to degradation make it useful in biological studies, including enzyme inhibition and protein labeling.

Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biochemical pathways.

Mechanism of Action

The mechanism of action of methyl 2,2,3,3,4,4,4-heptafluorobutanimidate involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the stability and reactivity of the compound, influencing its behavior in chemical and biological systems. The pathways involved often include the formation of stable complexes with proteins and other biomolecules, which can modulate their activity .

Comparison with Similar Compounds

Similar Compounds

2,2,3,3,4,4,4-Heptafluorobutylamine: Similar in structure but lacks the ester group, making it less reactive in certain chemical reactions.

2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Contains a methacrylate group, making it useful in polymer synthesis.

Uniqueness

Methyl 2,2,3,3,4,4,4-heptafluorobutanimidate is unique due to its combination of fluorinated groups and ester functionality. This combination imparts high stability and reactivity, making it valuable in a variety of applications where other compounds may not perform as well .

Properties

IUPAC Name |

methyl 2,2,3,3,4,4,4-heptafluorobutanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F7NO/c1-14-2(13)3(6,7)4(8,9)5(10,11)12/h13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGLJPLEJAVUAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292453 | |

| Record name | Methyl 2,2,3,3,4,4,4-heptafluorobutanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2992-92-9 | |

| Record name | NSC82751 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,2,3,3,4,4,4-heptafluorobutanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)

![5-[3-(Octylsulfanyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14741427.png)

![1,3,7-trimethyl-8-[(E)-(4-nitrophenyl)methylideneamino]purine-2,6-dione](/img/structure/B14741459.png)